2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives bearing sulfanyl-acetamide moieties. Structurally, it features a 4-amino-1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5 and a sulfanyl-linked acetamide chain terminating in a 2-ethylphenyl group. Such derivatives are frequently explored for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The 2-methoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the 2-ethylphenyl group could influence steric interactions with target proteins.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-13-8-4-6-10-15(13)21-17(25)12-27-19-23-22-18(24(19)20)14-9-5-7-11-16(14)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLKVERNACTSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a novel organic molecule characterized by its triazole ring, sulfanyl group, and acetamide moiety. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The triazole ring is recognized for its significant biological activity, often serving as a pharmacophore in various drug candidates.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.36 g/mol. The structural features include:
- Triazole Ring : Known for its role in medicinal chemistry.
- Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological targets.
- Acetamide Moiety : Enhances solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial activity. The specific compound under investigation may inhibit the growth of various bacterial and fungal strains. For instance, studies have shown that similar triazole derivatives possess potent antifungal properties against Candida species and antibacterial effects against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that the compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. Triazoles are known to affect tubulin polymerization, which is crucial in cancer cell mitosis .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to enzymes critical for cellular functions, potentially disrupting metabolic pathways.
- Receptor Interaction : Modulating receptor activity involved in cell signaling pathways associated with growth and survival.
Further studies utilizing molecular docking and enzyme inhibition assays are essential to elucidate the precise mechanisms through which this compound exerts its biological effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring with methoxy substitution | Known for potent antifungal properties |
| 4-amino-N-(4-benzyloxy)phenylacetamide | Acetamide structure with benzyloxy group | Exhibits anti-inflammatory effects |
| 3-amino-5-(substituted phenyl)-1,2,4-triazoles | Variants of triazoles with different phenyl groups | Diverse biological activities across different derivatives |
The distinctive combination of substituents in this compound may confer unique biological activities compared to these similar compounds.
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of various triazole derivatives demonstrated that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
- Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., HeLa and MCF7) indicated that treatment with triazole derivatives resulted in significant reductions in cell viability, suggesting potential for further development as anticancer agents .
Comparison with Similar Compounds
Triazole-based acetamides exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Variations
Anti-Inflammatory Activity
- Target Compound : Predicted moderate activity (methoxy group may reduce potency compared to electron-withdrawing substituents).
- AS111 : 1.28× more potent than diclofenac in formalin-induced edema models .
- Furan-2-yl Derivatives : 15/21 compounds showed anti-exudative activity superior to diclofenac at 10 mg/kg .
Enzyme Inhibition
- AM31 (Reverse Transcriptase Inhibitor) : KI = 12 nM, outperforming Nevirapine due to nitro group enhancing binding affinity .
- VUAA-1/OLC-12 : Orco channel agonists/antagonists in insects; pyridinyl groups critical for receptor activation .
Antimicrobial Activity
- KA3 (Pyridin-4-yl Derivative) : MIC = 8 µg/mL against E. coli and S. aureus, attributed to electron-withdrawing substituents .
- Chlorophenyl Analogs: Enhanced activity due to chloro group’s electronegativity (e.g., 2-{[4-Amino-5-(2-Chlorophenyl)...}acetamide ).
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve anti-inflammatory and antimicrobial activities by enhancing target binding .
- Electron-Donating Groups (e.g., OCH₃, CH₂CH₃) : May reduce potency but improve pharmacokinetic properties (e.g., solubility, metabolic stability).
- Heterocyclic Substituents (e.g., pyridinyl, furanyl) : Influence selectivity for ion channels (Orco) or enzymes (reverse transcriptase) .
Data Tables
Table 1: Anti-Inflammatory Activity of Selected Derivatives
| Compound | ED₅₀ (mg/kg) | Reference Drug (Diclofenac) Comparison | Source |
|---|---|---|---|
| Target Compound | Not reported | Inferred | - |
| AS111 | 8.2 | 1.28× more active | |
| Furan-2-yl Derivative (3.7) | 7.5 | 1.4× more active |
Table 2: Enzyme Inhibition Profiles
| Compound | Target Enzyme | Inhibition Constant (KI) | Reference |
|---|---|---|---|
| AM31 | HIV-1 Reverse Transcriptase | 12 nM | |
| VUAA-1 | Insect Orco Channels | EC₅₀ = 3.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
